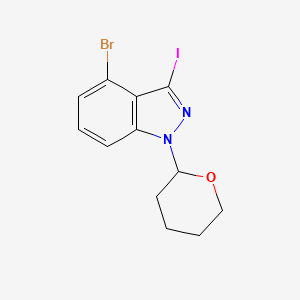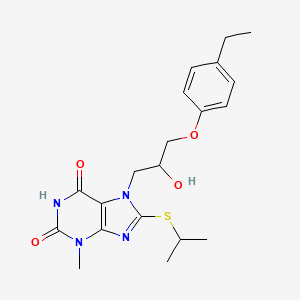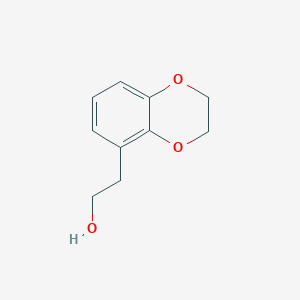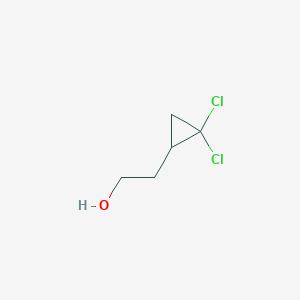
4-méthoxy-3-méthyl-N-(2-(1-propyl-1,2,3,4-tétrahydroquinoléin-6-yl)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel antiviral des dérivés de l'indole, et ce composé s'inscrit dans cette catégorie. Plus précisément, il a été étudié pour son activité inhibitrice contre les virus de la grippe A et CoxB3 . Des études complémentaires pourraient explorer son mécanisme d'action et ses applications potentielles dans le développement de médicaments antiviraux.
- Les dérivés de l'indole, y compris ce composé, ont montré des effets anti-inflammatoires. Par exemple, le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont présenté des activités anti-inflammatoires et analgésiques . Ces résultats suggèrent des applications thérapeutiques potentielles dans les affections inflammatoires.
- La structure du composé justifie l'exploration de ses propriétés antimicrobiennes. Des dérivés similaires ont démontré un bon potentiel antimicrobien . L'investigation de son efficacité contre des agents pathogènes spécifiques pourrait fournir des informations précieuses.
- Le potentiel pharmacologique diversifié du composé s'étend aux activités antituberculeuses, antidiabétiques et antipaludiques . Ces domaines méritent d'être étudiés plus avant pour découvrir toute la gamme de ses effets.
Activité Antivirale
Propriétés Anti-inflammatoires
Potentiel Antimicrobien
Autres Activités Biologiques
En résumé, le 4-méthoxy-3-méthyl-N-(2-(1-propyl-1,2,3,4-tétrahydroquinoléin-6-yl)éthyl)benzènesulfonamide est prometteur dans plusieurs domaines, et des recherches futures peuvent débloquer ses possibilités thérapeutiques. Les chercheurs doivent explorer ses mécanismes, son profil de sécurité et ses applications spécifiques pour exploiter pleinement son potentiel. 🌟
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(7-9-21(19)24)11-12-23-28(25,26)20-8-10-22(27-3)17(2)15-20/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZKSEAQPNFCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2454414.png)
![N-benzyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2454416.png)

![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)


![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)

![4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2454426.png)



![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/new.no-structure.jpg)
